N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine
Description
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is a complex organic compound with the molecular formula C22H17ClN2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-29-18-9-12-21-20(13-18)23(26-14-16-5-3-2-4-6-16)22(15-25-21)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEHBHISLMRUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy group: This step involves the methylation of the quinoline core using methyl iodide in the presence of a base like potassium carbonate.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride in the presence of a base like sodium hydride
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and nucleophilic substitutions, making it useful for creating more complex molecules.
Research indicates that N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine exhibits significant biological activities:
- Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains.
- Antiviral Activity : Preliminary studies suggest potential efficacy against viruses, particularly HIV.
- Anticancer Effects : The compound may inhibit specific enzymes involved in cell proliferation, suggesting applications in cancer therapy.
Medicinal Chemistry
This compound is under investigation for its therapeutic potential. Studies focus on its ability to target specific molecular pathways related to diseases such as tuberculosis and cancer. For instance, derivatives of quinoline compounds have shown promising results against Mycobacterium tuberculosis .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of quinoline derivatives, including this compound, which were tested for their antimicrobial activity against Staphylococcus aureus. Results indicated that some derivatives had minimal inhibitory concentrations comparable to established antibiotics.
Case Study 2: Anticancer Research
Another investigation focused on the compound's ability to inhibit tumor growth in vitro. The study revealed that it could significantly reduce cell viability in cancer cell lines while maintaining low toxicity levels in normal cells.
Industrial Applications
This compound is also explored for its potential use in developing specialty chemicals and materials with specific properties. Its unique structure allows for applications in:
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-chlorobenzenesulfonyl)quinolin-4-amine
- N-benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is unique due to its specific structural features, such as the presence of the methoxy group on the quinoline core, which can influence its chemical reactivity and biological activity .
Biological Activity
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine
- Molecular Formula : C23H19ClN2O2S
- Molecular Weight : 422.93 g/mol
- CAS Number : 895640-12-7
The quinoline core structure of this compound is known for its diverse biological activities, primarily due to its ability to interact with various biological targets. The sulfonamide group enhances its binding affinity to target proteins, potentially inhibiting key pathways involved in cell proliferation and survival.
Target Kinases
Research has indicated that this compound may act as an inhibitor of several kinases involved in tumor growth:
- CDK4/6 : Inhibits cyclin-dependent kinases that are crucial for cell cycle progression.
- B-Raf : A component of the MAPK signaling pathway, which is often mutated in cancers.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The compound was tested against multiple types of cancer, showing selective toxicity towards:
| Cell Line | IC50 (µM) |
|---|---|
| HCT15 (Colorectal) | 0.30 |
| CAPAN-1 (Pancreatic) | 0.50 |
| MES-SA (Sarcoma) | 0.25 |
| MES-SA/DX5 (Resistant Sarcoma) | 0.25 |
These findings suggest a promising profile for further development as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with its target proteins. The docking simulations indicate that the compound binds effectively to the ATP-binding site of both CDK4 and B-Raf, mimicking the binding mode of established inhibitors like erlotinib and PLX4032, respectively .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of quinoline derivatives, including this compound, and evaluated their antitumor activities. The results showed that these compounds had GI50 values significantly lower than standard chemotherapeutics like 5-FU, indicating enhanced potency .
- In Vivo Efficacy : Further research is needed to evaluate the in vivo efficacy of this compound; however, preliminary data suggest that it may inhibit tumor growth in xenograft models .
- Selectivity Profile : Notably, certain derivatives exhibited selective activity towards specific cancer types, such as CNS and renal cancers, highlighting the potential for targeted therapies based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
